
Coumarsabin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarsabin is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused with a lactone ring, forming a six-membered heterocycle. This compound is known for its sweet odor and is found in various plants where it serves as a chemical defense mechanism against predators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Coumarsabin can be synthesized through several methods, including the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base. The Knoevenagel condensation uses salicylaldehyde and malonic acid in the presence of a base, while the Pechmann condensation involves phenols and β-keto esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Perkin reaction due to its efficiency and scalability. The reaction is carried out in large reactors where salicylaldehyde and acetic anhydride are mixed with a base catalyst. The reaction mixture is then heated to promote the formation of this compound, which is subsequently purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarsabin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of this compound can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted coumarins
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used
Applications De Recherche Scientifique
Coumarsabin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with biological molecules.
Medicine: Investigated for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Used in the production of perfumes, flavorings, and as a fluorescent dye .
Mécanisme D'action
Coumarsabin exerts its effects through various molecular targets and pathways:
Anticoagulant Activity: Inhibits the synthesis of vitamin K, which is essential for blood clotting.
Anti-inflammatory Activity: Modulates the activity of enzymes involved in the inflammatory response.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A closely related compound with similar chemical structure and properties.
Warfarin: A synthetic derivative of Coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from Coumarin .
Uniqueness
Coumarsabin is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and medicinal research .
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4,7-dimethoxy-3,5-dimethylchromen-2-one |
InChI |
InChI=1S/C13H14O4/c1-7-5-9(15-3)6-10-11(7)12(16-4)8(2)13(14)17-10/h5-6H,1-4H3 |
Clé InChI |
ZMEDOYHRMAKLBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


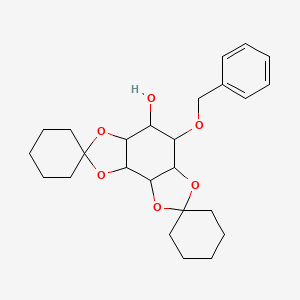
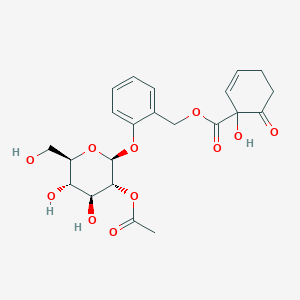
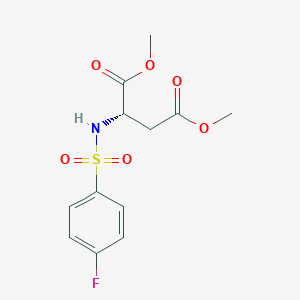
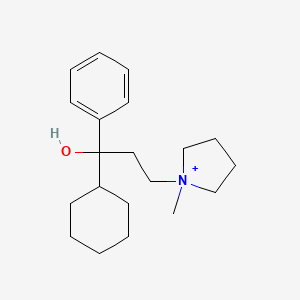
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
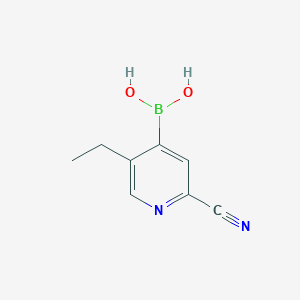
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
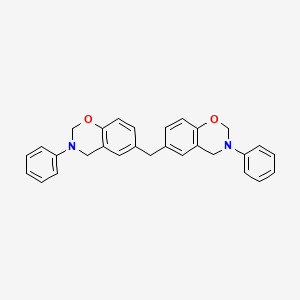
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
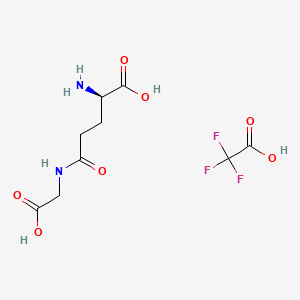
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
